molecular formula C6H12NO5P B13972705 1-amino-3-(phosphonomethyl)cyclobutane-1-carboxylic Acid CAS No. 375858-31-4

1-amino-3-(phosphonomethyl)cyclobutane-1-carboxylic Acid

Katalognummer: B13972705
CAS-Nummer: 375858-31-4
Molekulargewicht: 209.14 g/mol
InChI-Schlüssel: YDHCVPPZDFZPBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-3-(phosphonomethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C₆H₁₂NO₅P It is characterized by the presence of an amino group, a phosphonomethyl group, and a cyclobutane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-(phosphonomethyl)cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by the introduction of the phosphonomethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent production rates.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-3-(phosphonomethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The amino and phosphonomethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted cyclobutane derivatives.

Wissenschaftliche Forschungsanwendungen

1-Amino-3-(phosphonomethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Wirkmechanismus

The mechanism of action of 1-amino-3-(phosphonomethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

    1-Aminocyclopropane-1-carboxylic acid: A related compound with a cyclopropane ring instead of a cyclobutane ring.

    1-Amino-1-cyclobutanecarboxylic acid: Lacks the phosphonomethyl group.

Uniqueness: 1-Amino-3-(phosphonomethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both an amino group and a phosphonomethyl group attached to a cyclobutane ring. This combination of functional groups and ring structure provides distinct chemical properties and reactivity, making it valuable for various applications.

Eigenschaften

CAS-Nummer

375858-31-4

Molekularformel

C6H12NO5P

Molekulargewicht

209.14 g/mol

IUPAC-Name

1-amino-3-(phosphonomethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H12NO5P/c7-6(5(8)9)1-4(2-6)3-13(10,11)12/h4H,1-3,7H2,(H,8,9)(H2,10,11,12)

InChI-Schlüssel

YDHCVPPZDFZPBG-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC1(C(=O)O)N)CP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.